Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1017782-87-4
VCID: VC2304213
InChI: InChI=1S/C10H14F3NO3/c1-2-17-9(16)8(15)14-5-3-7(4-6-14)10(11,12)13/h7H,2-6H2,1H3
SMILES: CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F
Molecular Formula: C10H14F3NO3
Molecular Weight: 253.22 g/mol

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate

CAS No.: 1017782-87-4

Cat. No.: VC2304213

Molecular Formula: C10H14F3NO3

Molecular Weight: 253.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate - 1017782-87-4

Specification

CAS No. 1017782-87-4
Molecular Formula C10H14F3NO3
Molecular Weight 253.22 g/mol
IUPAC Name ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate
Standard InChI InChI=1S/C10H14F3NO3/c1-2-17-9(16)8(15)14-5-3-7(4-6-14)10(11,12)13/h7H,2-6H2,1H3
Standard InChI Key JFUURBXVZYVUBJ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F
Canonical SMILES CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F

Introduction

Physical and Chemical Properties

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate possesses specific physical and chemical properties that define its behavior in various environments and applications. These properties have been determined through experimental measurements and computational predictions, providing a comprehensive profile of this compound.

Basic Physical Properties

The basic physical properties of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate are summarized in Table 1, compiled from multiple validated sources.

Table 1: Basic Physical Properties of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate

PropertyValueDetermination Method
Molecular Weight253.22 g/molCalculated
Physical StateLiquid or powder (depending on preparation)Observed
Boiling Point265.0 ± 43.0 °CPredicted
Density1.276 ± 0.06 g/cm³Predicted
pKa-2.61 ± 0.40Predicted
AppearanceOff-white to light yellow (powder); Clear (liquid)Observed

Solubility and Stability

While specific experimental solubility data is limited in the available sources, the compound's structural features suggest moderate solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited water solubility. The compound should be stored in tightly closed containers in cool, dry places away from incompatible materials to maintain stability .

Structural Characteristics

Molecular Composition and Identifiers

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate is precisely defined through various chemical identifiers that ensure its unambiguous identification in scientific literature and chemical databases.

Table 2: Chemical Identifiers for Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Identifier TypeValue
IUPAC Nameethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate or ethyl oxo[4-(trifluoromethyl)-1-piperidinyl]acetate
Molecular FormulaC₁₀H₁₄F₃NO₃
CAS Number1017782-87-4
InChI1S/C10H14F3NO3/c1-2-17-9(16)8(15)14-5-3-7(4-6-14)10(11,12)13/h7H,2-6H2,1H3
InChIKeyJFUURBXVZYVUBJ-UHFFFAOYSA-N
SMILESCCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F

Structural Features and Functional Groups

The molecular structure of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate includes several key functional groups that define its chemical behavior:

  • Piperidine ring: A six-membered heterocyclic ring containing a nitrogen atom

  • Trifluoromethyl group: CF₃ substituent at the 4-position of the piperidine ring

  • Oxoacetate moiety: A carbonyl group adjacent to an ester functionality

  • Ethyl ester: Terminal ethoxy group providing potential for hydrolysis reactions

The distinctive structural arrangement of these functional groups contributes to the compound's reactivity patterns and potential applications in chemical synthesis .

Safety ParameterDetails
GHS ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3), Respiratory system
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Hazard CodesH302: Harmful if swallowed
H312: Harmful in contact with skin
H332: Harmful if inhaled
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
First Aid Measures- Inhalation: Move to fresh air; seek medical attention if needed
- Skin contact: Wash with soap and water; remove contaminated clothing
- Eye contact: Rinse cautiously with water; remove contact lenses if present
- Ingestion: Rinse mouth; do not induce vomiting
SupplierProduct NumberQuantityPurityPrice (USD)Reference
Matrix Scientific048071500 mg>95%$362
Matrix Scientific0480711 g>95%$454
ChemenuCM3100985 g95%$797
CrysdotCD113658685 g95+%$844
Key Organics/BIONET (Sigma-Aldrich)KEY158583343500 mgNot specified$262.50

Research Applications

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate has several potential applications in research and development:

  • Pharmaceutical Intermediates: The compound can serve as a building block in the synthesis of more complex pharmaceutical compounds, particularly those requiring trifluoromethylated piperidine moieties .

  • Proteomics Research: In proteomics, the compound may function as a reagent for modifying proteins or peptides, potentially aiding in their detection or purification.

  • Chemical Probe Development: The compound's specific structural features make it useful for developing chemical probes to study biological systems.

  • Medicinal Chemistry: The trifluoromethyl group is a common motif in medicinal chemistry, valued for its ability to enhance metabolic stability and membrane permeability of drug candidates .

Related Compounds and Structural Analogs

Several structurally related compounds share similarities with Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate, providing context for understanding its chemical relationships and potential applications.

Direct Structural Analogs

Table 5: Structural Analogs of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acidNot specifiedC₁₄H₁₄F₃NO₃301.26Contains phenyl ring; carboxylic acid instead of ethyl ester
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate2059988-00-8C₁₅H₁₆F₃NO₃315.29Different arrangement of functional groups; methyl ester instead of ethyl
Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate2680536-77-8C₈H₆F₃NO₃S253.20Contains thiazole ring instead of piperidine

These structural analogs provide valuable insights into how subtle structural modifications can influence the physical, chemical, and potentially biological properties of trifluoromethylated heterocyclic compounds.

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